Journal Name:International Journal of Refrigeration
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International Journal of Refrigeration ( IF 0 ) Pub Date: 2020-10-08 , DOI: 10.1039/D0CE01106A
Copper nanoplates have been obtained with bromine ions as shape modifiers. Selective adsorption of bromine ions on the {111} crystal plane of copper promoted the formation of copper nanoplates instead of copper nanowires. Moreover, the copper nanoplates exhibited considerable catalytic activity and reusability in the reduction of 4-nitrophenol.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2010-10-19 , DOI: 10.1039/C0CE00475H
Crystalline hydrates and propylene glycol solvates of celecoxib sodium salt (Cel-Na) were prepared and characterized with the aim of improving oral drug absorption by breaking up the H-bonding interactions present in crystals of the poorly soluble marketed form of the drug (Cel-III). The hydrate grows rapidly from aqueous alkaline solution, forming a thick slurry of thin plates. Thicker plates for structure determination were successfully grown by adding up to 1% benzyl alcohol to the solution. The structure of the pentahydrate of the sodium salt is comprised of a bilayer motif where three waters are coordinated to sodium ions in a discrete layer, while the other two waters reside in a one-dimensional channel. At a given temperature, the hydration state changes rapidly and reversibly as a function of relative humidity (RH). The hydrated salt is physically stable in a sealed vial, but reverts rapidly to the crystalline free base if exposed to ambient CO2 in air at 40% RH or higher. The propylene glycol (PG) solvate of Cel-Na exists in an anhydrous and trihydrate form. The trihydrated PG solvate of Cel-Na is physically stable above ∼15% RH and does not react measurably with CO2 at 66% RH over 4 days, making it the most suitable form for use in solid pharmaceutical formulations.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2014-05-29 , DOI: 10.1039/C4CE00869C
New nonlinear optical (NLO) TmCa4O(BO3)3 (TmCOB) crystals were grown by the Czochralski method. X-ray powder diffraction results indicated that TmCOB crystals belong to the monoclinic system with space group Cm. The unit cell parameters were calculated to be a = 8.0679 Å, b = 16.0140 Å, c = 3.5224 Å, with α = γ = 90° and β = 101.1115°. Disorder distribution of Ca2+ and Tm3+ in TmCOB crystals was observed, from which the molecular formula was found to be (Tm0.78Ca0.22)(Ca3.78Tm0.22)O(BO3)3. The relationships between the crystallographic axes and the optical principal axes were determined, and the refractive indices at different wavelengths were measured, from which the phase matching angle at 1064 nm in the ZX principal plane was measured and found to be (32.5°, 180°) and (32.5°, 0°). Furthermore, efficient second harmonic generation in the ZX principal plane was realized by a 1064 nm Nd:YAG picosecond laser, where more than 50% conversion efficiency was achieved for the (32.5°, 180°)-cut sample (4 × 4 × 11.8 mm3), with the effective nonlinear optical coefficient and the acceptance angle determined to be on the order of 1.1 pm V−1 and 3.1 mrad cm, respectively.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2010-10-06 , DOI: 10.1039/C0CE00396D
Highly uniform three-dimensional flower-like CaF2 and CaF2:Ln3+ (Ln = Er, Nd, Yb) nanostructures have been successfully prepared by a facile hydrothermal method assisted by a chelating reagent, ethylenediamine tetraacetic acid disodium salt (Na2EDTA). The nanoflowers with size about 550 nm are assembled by numerous nanoflakes with a thickness of 10 nm. X-Ray diffraction, scanning electron microscopy, transmission electron microscopy, electron diffraction and photoluminescence spectra were used to characterize these materials. The formation process of the hierarchical CaF2 nanoflowers has been investigated in detail. It is found that reaction time and chelating reagent play a key role in forming the hierarchical nanoflowers. Furthermore, the near-infrared luminescence of lanthanide ion (Er, Nd, and Yb) doped CaF2 nanostructures, especially in the 1300–1600 nm region, is discussed and is of particular interest for telecommunications applications.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2021-02-23 , DOI: 10.1039/D0CE01664K
Crystallisation is performed in a non-aqueous solvent, dimethylsulfoxide (DMSO), in order to determine what the role of water is on the crystallisation pathway. In both water and DMSO environments the particles do not appear to grow by ion addition but rather appear to grow through aggregation. The main difference in water is that the aggregation processes are not random and result in particle morphologies that bear relation to the single-crystal faces, suggesting an oriented attachment mechanism. In DMSO, the aggregation processes appear less oriented and while there is some lattice registry, lattice mismatch is also observed and the aggregate shape is spherical overall. This is confirmed in the 1200 cm−1 infrared band shift to 1174 cm−1 suggesting a strained solid is formed. It is observed that the solubility of barium sulfate in DMSO is higher than in water (presumably caused by a strong Ba2+⋯OS(CH3)2 interaction), which explains the lower nucleation rates in DMSO compared to water at the same concentration. Intriguingly, there is a lower nucleation rate observed (even at a relatively high supersaturation) when Ba2+ is solvated with DMSO supporting the hypothesis that de-solvation of the cation is the rate determining step in nucleation and is of higher activation energy in DMSO than in water.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2014-06-02 , DOI: 10.1039/C4CE00511B
Six new Ca(II) adducts of formulae [Ca(cyt)2(H2O)4][ClO4]2·2cyt·2H2O (1), [Ca2(cyt)2(H2O)4(ClO4)4] (2), [Ca2(cyt)4(H2O)4Cl2]Cl2 (3), [Ca(H2cyd)2(H2O)4][ClO4]2·3H2O (4), [Ca(H2cyd)2(H2O)4]Cl2·3H2O (5) and [Ca2(CMP)2(H2O)11]·5H2O (6) [cyt = cytosine, H2cyd = cytidine, CMP = cytidine 5′-monophosphate] have been synthesized and structurally characterized. They reveal classical as well as uncommon structures, with H2cyd and CMP showing unprecedented binding sites for the calcium ion. The structure of compound 1 consists of monomeric [Ca(cyt)2(H2O)4]2+ cations and uncoordinated ClO4− anions as well as lattice nucleobase molecules. The structures of compounds 2 and 3 contain either neutral (2) or cationic (3) dinuclear entities. They have in common a bis-μ-carboxylate bridged [Ca2(cyt)2]4+ dinuclear core, where each cytosine molecule shows coordination simultaneously through O2–N3. The coordination sphere of each calcium ion in 2 is completed by two cis water molecules and two ClO4− groups, the latter either in a mono- or in a bis-monodentate fashion. In the structure of 3, the dinuclear entities are cationic due to the direct metal coordination of only two of four Cl− anions, the remaining two being engaged as counterions in hydrogen bonds with the metal complex. The coordination sphere of each calcium ion in 3 is completed by two trans water molecules and an additional cytosine molecule, coordinated this time via O2 only. Compounds 4 and 5 are, like 1 and 3, ionic salts. They share the same [Ca(H2cyd)2(H2O)4]2+ cationic unit and differ by the supramolecular packing motif generated with the aid of water molecules of crystallization and the specific counterions in each case [ClO4− in 4 and Cl− in 5]. The structure of compound 6 consists of neutral [Ca2(CMP)2(H2O)11] asymmetric moieties and crystallization water molecules. Each dimer contains two Ca(II) ions in a slightly different coordination environment and two CMP di-anions exhibiting the chelating coordination mode through the ribose O2′ and O3′ hydroxyl groups and each interacting with a calcium ion. One of them is further coordinated via the nucleobase O2 oxygen atom toward the exogenous calcium ion, thus building up the dinuclear unit. The lack of coordination of Ca2+ ions to phosphate groups observed in 6 is unusual.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2011-04-04 , DOI: 10.1039/C0CE00948B
The combination of scanning impedance microscopy and conductive atomic force microscopy was applied to single crystals of the perovskite-type oxide CaCu3Ti4O12 (CCTO) in order to provide a local dielectric characterization on ingot sections. Both techniques clearly showed dielectric heterogeneities due to the presence of inclusions within crystals grown in different laboratories. Despite macroscopic characterizations, such as Laue diffraction, gave no indications for the presence of inclusions within the crystals, the discovery of dielectric heterogeneities prompted a careful structural analysis, which revealed the presence of crystalline CaTiO3 (CTO) precipitates. Thus, the scanning probe investigation provided the evidence for the electrical homogeneity within the CCTO crystal and the presence of internal barriers due to the CCTO/CTO interfaces.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2011-10-13 , DOI: 10.1039/C1CE05813D
The generation of hexameric channels by self assembly of 5,11,17,23-tetrabromo-25,26,27,28-tetrapropoxythiacalix[4]arene (1) was successfully performed. The structure of the hexameric assembly (2) was provided by single crystal X-ray analysis, in which hydrogen bonding, π–π stacking interaction, S⋯H–C interaction and S–π interaction were recognized between base and adjoining thiacalix[4]arene stacking.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2019-08-28 , DOI: 10.1039/C9CE00776H
Cadmium benzylphosphonate Cd(O3PBn)·H2O (1) and its fluorinated derivates Cd(O3PBn-3F)·H2O (2), Cd(O3PBn-4F)·H2O (3), and Cd(O3PBn-F5)·H2O (4) were synthesized mechanochemically. The crystal structures of the compounds were determined based on powder X-ray diffraction (PXRD) data. The influence of the ligand substitution on the crystal structure of the metal phosphonate was determined. The hydrophobicity as a function of degree of fluorination was investigated using dynamic vapor sorption.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2015-03-26 , DOI: 10.1039/C5CE00252D
In this paper, we have tried to prepare MgAl2O4 spinel by molten salt synthesis using hydroxide as solvent. By controlling the amount of KCl in KOH, pure flower-like MgAl2O4 nanostructures could be synthesized at 1150 °C. Powder X-ray diffraction, field emission scanning electron microscopy, and transmission electron microscopy were used to investigate the structures and morphologies of the obtained products. The results showed that the 3D flower-like nanostructures consisted of numerous 2D nanoflakes with a thickness of about several tens of nanometers. Further investigations on the possible formation mechanism revealed that a self-sacrificing template process dominated the formation of MgAl2O4 and the growth of the flower-like products was attributed to the competition between the growth rates along the directions perpendicular and parallel to the Al2O3 particle surfaces. Finally, an impedance-type humidity sensor was fabricated based on the flower-like MgAl2O4 nanostructures and tested for its humidity performance showing that the as-prepared MgAl2O4 nanostructures are suitable for high-performance humidity sensors.
Supplementary Information
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